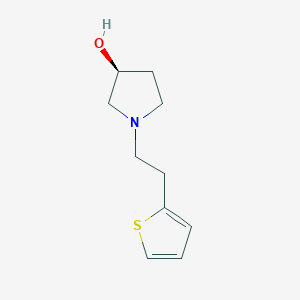![molecular formula C15H21NO3 B7577990 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid, also known as TAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TAPP is a derivative of benzophenone and has a unique structure that allows it to act as a photosensitizer in photodynamic therapy (PDT).
作用机制
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid acts as a photosensitizer in PDT by absorbing light and transferring energy to molecular oxygen, generating ROS that induce cell death. 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has a high molar absorption coefficient in the visible and near-infrared regions, making it an effective photosensitizer. In antimicrobial activity, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been shown to disrupt bacterial cell membranes, leading to cell death. In material science, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid's unique structure allows it to act as a building block for the synthesis of polymers and materials with unique optical and electronic properties.
Biochemical and Physiological Effects:
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been shown to have low toxicity and is well-tolerated by cells and organisms. In cancer therapy, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been shown to induce cell death in cancer cells while sparing healthy cells. In antimicrobial activity, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been shown to be effective against various bacterial strains, including antibiotic-resistant strains. In material science, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been used to synthesize polymers and materials with unique optical and electronic properties, such as fluorescence and conductivity.
实验室实验的优点和局限性
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has several advantages for lab experiments, including its high molar absorption coefficient, low toxicity, and potential applications in various research fields. However, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid's synthesis method can be challenging and time-consuming, and its stability can be affected by factors such as light and temperature.
未来方向
There are several future directions for 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid research, including its potential applications in cancer therapy, antimicrobial activity, and material science. In cancer therapy, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid can be further studied for its potential use in combination with other therapies, such as chemotherapy and immunotherapy. In antimicrobial activity, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid can be further studied for its potential use in the development of new antibiotics and disinfectants. In material science, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid can be further studied for its potential use in the development of new materials with unique optical and electronic properties.
合成方法
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid can be synthesized through a multistep process involving the reaction of benzophenone with various reagents. The most common method involves the reaction of benzophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst such as trifluoroacetic acid (TFA). The resulting product is then treated with 2,4,6-trimethylbenzoyl chloride, followed by reaction with 5-aminopentanoic acid to yield 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid.
科学研究应用
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been extensively studied for its potential applications in various research fields, including cancer therapy, antimicrobial activity, and material science. In cancer therapy, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been shown to act as a photosensitizer in PDT, a non-invasive treatment method that involves the use of light to activate a photosensitizing agent, which then generates reactive oxygen species (ROS) that induce cell death. 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has also demonstrated antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. In material science, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties.
属性
IUPAC Name |
5-[(2,4,6-trimethylbenzoyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-8-11(2)14(12(3)9-10)15(19)16-7-5-4-6-13(17)18/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISODYQHGFYXLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-3-[(2-methyl-2-methylsulfonylpropanoyl)amino]benzoic acid](/img/structure/B7577915.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)

![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)
![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)

![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)

